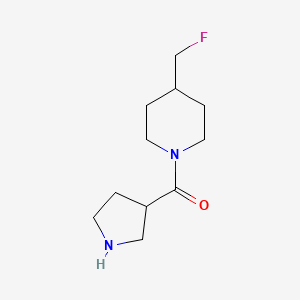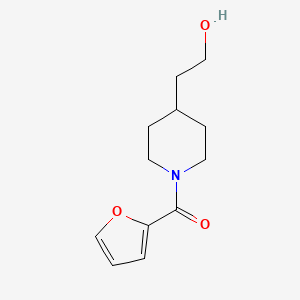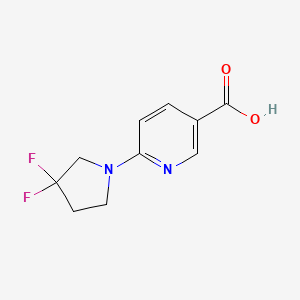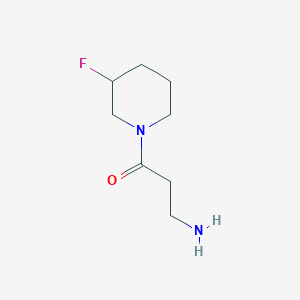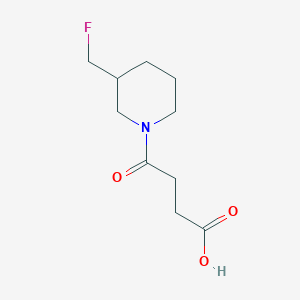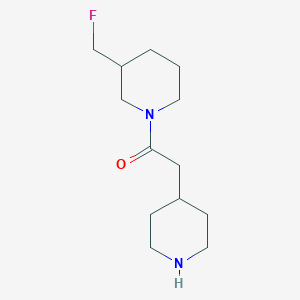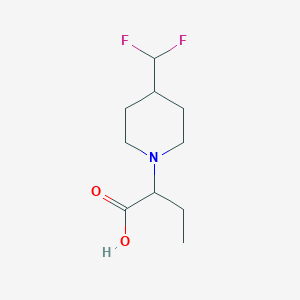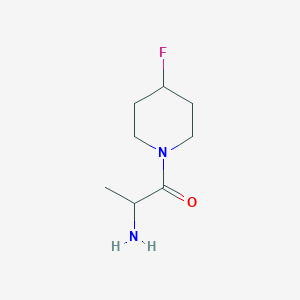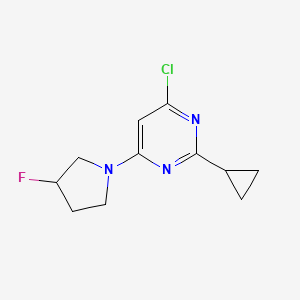
4-Chloro-2-cyclopropyl-6-(3-fluoropyrrolidin-1-yl)pyrimidine
Descripción general
Descripción
4-Chloro-2-cyclopropyl-6-(3-fluoropyrrolidin-1-yl)pyrimidine, commonly known as 4-CPCP, is a synthetic compound that is widely used in the field of scientific research. It is a heterocyclic compound, containing both nitrogen and chlorine atoms, and is known for its unique properties and applications. 4-CPCP is used in a variety of research applications, including as a tool for understanding the mechanism of action of drugs, as a probe for studying biochemical and physiological effects, and as a reagent for synthesizing other compounds.
Aplicaciones Científicas De Investigación
Efficient Synthesis and Antibacterial Agents
- Synthesis of Antibacterial Agents : An efficient synthesis method for a structurally similar compound, a new class of fluoroquinolone-like antibacterial agents, has been described. This synthesis includes a nearly quantitative ring-closing reaction to form a pyrido[1,2-c]pyrimidine core, which serves as a scaffold for biologically active compounds (Rosen, German, & Kerns, 2009).
Biological Activities in Various Fields
- Anticancer and Antimicrobial Activity : Synthesis of indole-pyrimidine hybrids, including compounds similar to the one , has shown significant in vitro anticancer activity against various cancer cells. The nature of the substituent group on the pyrimidine ring significantly affects the anti-proliferative activity. Some of these molecules also displayed potent anti-microbial activity (Gokhale, Dalimba, & Kumsi, 2017).
Synthesis for Drug Development
- Intermediate in Anticancer Drug Synthesis : The compound 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, closely related to the queried compound, is an important intermediate in the synthesis of small molecule anticancer drugs. A rapid synthesis method for this compound has been developed, contributing to the development of anticancer therapeutics (Kou & Yang, 2022).
Quantum Chemical Studies
- Quantum Chemical Characterization : Quantum chemical calculations have been performed on pyrimidine derivatives, similar to the compound , to study their intermolecular interactions and molecular docking. This research provides insights into the structural properties and potential pharmacological applications of these compounds (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
Propiedades
IUPAC Name |
4-chloro-2-cyclopropyl-6-(3-fluoropyrrolidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN3/c12-9-5-10(16-4-3-8(13)6-16)15-11(14-9)7-1-2-7/h5,7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSIBKYKTQBGEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CCC(C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




